Hex-2-enylsuccinic anhydride

CAS No.: 39587-79-6

Cat. No.: VC3790029

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39587-79-6 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 3-[(E)-hex-1-enyl]oxolane-2,5-dione |

| Standard InChI | InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3/b6-5+ |

| Standard InChI Key | MHALQPUFCVTXKV-AATRIKPKSA-N |

| Isomeric SMILES | CCCC/C=C/C1CC(=O)OC1=O |

| SMILES | CCCC=CCC1CC(=O)OC1=O |

| Canonical SMILES | CCCCC=CC1CC(=O)OC1=O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

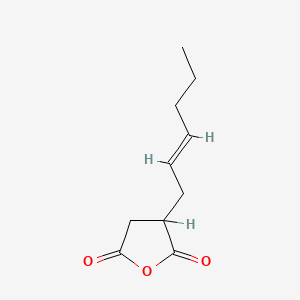

Hex-2-enylsuccinic anhydride is systematically named 3-[(E)-hex-2-enyl]oxolane-2,5-dione (IUPAC). Its structure consists of a succinic anhydride core (oxolane-2,5-dione) substituted with a trans-configured hex-2-enyl chain at the 3-position . The E-isomer dominates due to thermodynamic stability during synthesis .

Key Structural Data:

Physicochemical Properties

Experimental and computed properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.22 g/mol | |

| Boiling Point | 298.3°C at 760 mmHg | |

| Density | 1.152 g/cm³ | |

| LogP (Partition Coefficient) | 1.82 | |

| Refractive Index | 1.470 | |

| Vapor Pressure | 0.002 mmHg at 25°C |

The compound is a liquid at room temperature with moderate hydrophobicity (LogP = 1.82), making it soluble in organic solvents like toluene and dichloromethane . Its anhydride group confers high reactivity toward nucleophiles, enabling facile ring-opening reactions.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the Friedel-Crafts acylation of succinic anhydride with hex-2-enyl derivatives :

Alternative methods include:

-

Esterification of hex-2-enol with succinic anhydride under acidic conditions .

-

Grignard Reaction: Addition of hex-2-enylmagnesium bromide to succinic anhydride .

Optimization and Yield

Industrial-scale production achieves yields of 75–85% using continuous-flow reactors to minimize side reactions (e.g., dimerization). Catalyst systems like zeolites or ionic liquids improve selectivity for the E-isomer .

Reactivity and Functional Applications

Polymer Chemistry

Hex-2-enylsuccinic anhydride is a precursor for aliphatic polyesters and epoxy resins. Its unsaturated chain enables cross-linking via radical polymerization, enhancing material toughness . For example:

Surfactants and Bioactive Molecules

The compound’s amphiphilic nature facilitates synthesis of anionic surfactants for detergents and emulsifiers . Its derivatives also exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL) .

Pharmaceutical Intermediates

In drug synthesis, it serves as a building block for:

-

Anticancer agents: Conjugation with hydrazine derivatives yields Schiff bases targeting carbonic anhydrase IX/XII .

-

Antioxidants: Thioether derivatives show radical-scavenging activity (IC₅₀ = 18 µM) .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 1,200 mg/kg |

| Flash Point | 134°C |

| Autoignition Temperature | >300°C |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and respirators with organic vapor cartridges .

-

Ventilation: Use fume hoods to maintain airborne concentrations below 5 mg/m³ .

| Supplier | Purity | Packaging | Price (USD/kg) |

|---|---|---|---|

| Chemlyte Solutions | 99% | 1 kg–25 kg drums | 450–600 |

| Simagchem Corporation | 98% | 100 g–10 kg | 480 |

| BOC Sciences | 95% | 1 mg–100 mg | 1,200 |

Future Research Directions

Emerging applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume